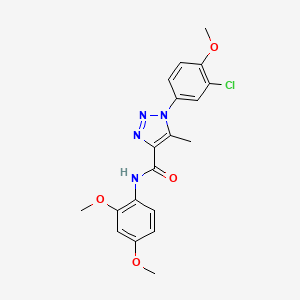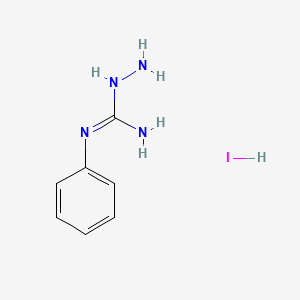
3-Phenyl-1-aminoguanidine hydroiodide
Vue d'ensemble
Description
3-Phenyl-1-aminoguanidine hydroiodide is a chemical compound with the molecular formula C7H10N4I It is a derivative of aminoguanidine, which is known for its various applications in medicinal chemistry and organic synthesis
Mécanisme D'action
Target of Action
3-Phenyl-1-aminoguanidine hydroiodide is a guanidine derivative . Guanidine derivatives have been found to have a wide range of biological activities . They have been used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists . .
Mode of Action
Guanidines, in general, are known for their ability to form hydrogen bonds, their planarity, and their high basicity . These characteristics make guanidines versatile for compounds with biological activity . At physiological pH, guanidine will be protonated forming the guanidinium cation . This can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .
Biochemical Pathways
Guanidine derivatives have been found to have a wide range of biological activities . They have been used as DNA minor groove binders
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-aminoguanidine hydroiodide typically involves the reaction of phenylhydrazine with cyanamide, followed by the addition of hydroiodic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-1-aminoguanidine hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted guanidines, amines, and other nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Phenyl-1-aminoguanidine hydroiodide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: This compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoguanidine: A simpler derivative without the phenyl group, used in similar applications but with different binding properties.
Phenylhydrazine: Another related compound, used as a precursor in the synthesis of various organic molecules.
Guanidine: A basic compound with a wide range of applications in organic synthesis and medicinal chemistry.
Uniqueness
3-Phenyl-1-aminoguanidine hydroiodide is unique due to the presence of both the phenyl group and the aminoguanidine moiety, which confer distinct chemical properties and enhance its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as a versatile intermediate make it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
1-amino-2-phenylguanidine;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.HI/c8-7(11-9)10-6-4-2-1-3-5-6;/h1-5H,9H2,(H3,8,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWGLZIOXCIOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)NN.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2828811.png)
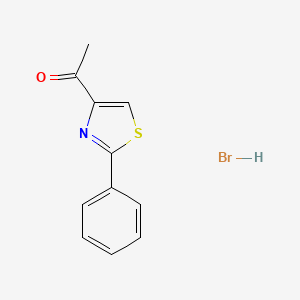
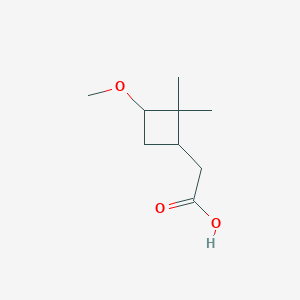
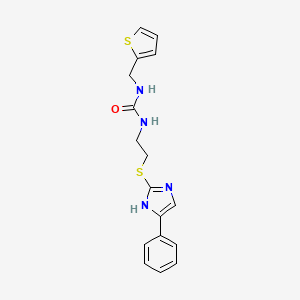
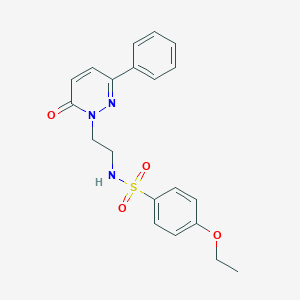
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2828819.png)

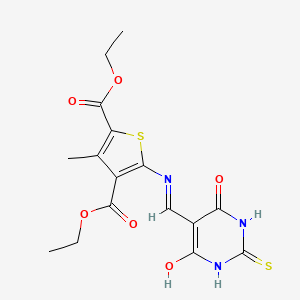
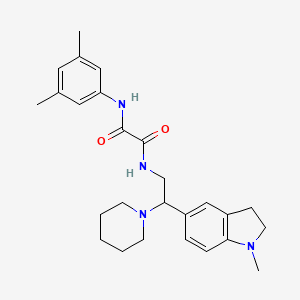
![2,4-diethyl 5-{2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2828823.png)
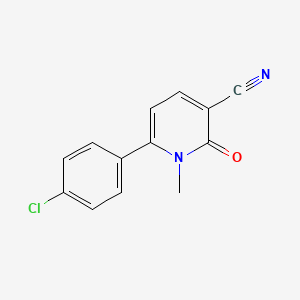
![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2828829.png)

